![molecular formula C32H13BF10 B14229819 ([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane CAS No. 820972-26-7](/img/structure/B14229819.png)
([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane: is a boron-containing compound known for its unique structural and electronic properties. This compound features a binaphthyl backbone with two pentafluorophenyl groups attached to a boron atom. The presence of pentafluorophenyl groups imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane typically involves the reaction of [1,1’-Binaphthalen]-2-ylboronic acid with pentafluorophenyl lithium . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures, around -78°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using column chromatography.
Industrial Production Methods: Industrial production of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized to achieve the desired purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the borane to its corresponding borohydride.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borohydride compounds.
Substitution: Various substituted borane derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is widely used as a Lewis acid catalyst in organic synthesis. Its strong electron-withdrawing properties make it an excellent catalyst for various reactions, including polymerization and hydroboration.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating protein-ligand interactions. Its unique structure allows it to interact with biological molecules in specific ways, providing insights into biochemical processes.
Industry: Industrially, ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is used in the production of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane involves its role as a Lewis acid. The boron atom, being electron-deficient, can accept electron pairs from other molecules, facilitating various chemical reactions. This compound interacts with molecular targets such as carbonyl groups, olefins, and other electron-rich species, promoting reactions like hydroboration and polymerization.
Comparison with Similar Compounds
- Tris(pentafluorophenyl)borane
- Dimesitylborane
- Triphenylborane
Comparison: ([1,1’-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane is unique due to its binaphthyl backbone, which provides additional steric hindrance and electronic effects compared to other boranes. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
820972-26-7 |
|---|---|
Molecular Formula |
C32H13BF10 |
Molecular Weight |
598.2 g/mol |
IUPAC Name |
(1-naphthalen-1-ylnaphthalen-2-yl)-bis(2,3,4,5,6-pentafluorophenyl)borane |
InChI |
InChI=1S/C32H13BF10/c34-23-21(24(35)28(39)31(42)27(23)38)33(22-25(36)29(40)32(43)30(41)26(22)37)19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H |
InChI Key |
QOOQLXCAIVEUOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43)(C5=C(C(=C(C(=C5F)F)F)F)F)C6=C(C(=C(C(=C6F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
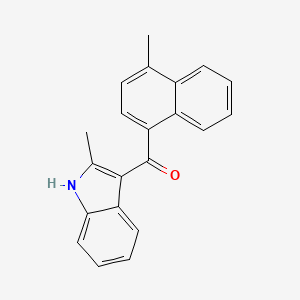
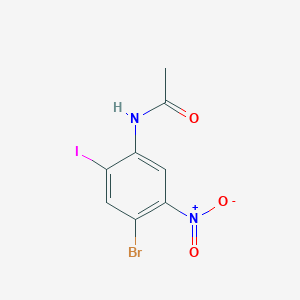
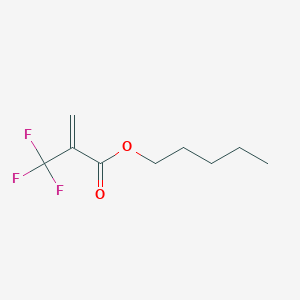
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
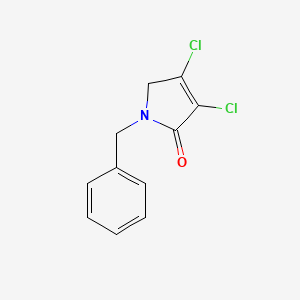

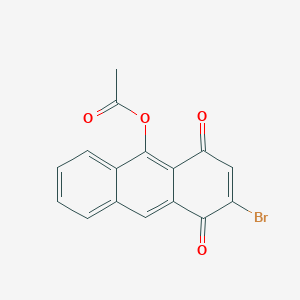
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
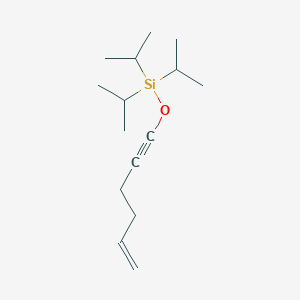
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)
![N-[Cyano(3,4-dimethylphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14229822.png)
